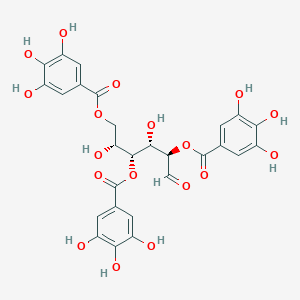
trans-Cotinine Amide
Vue d'ensemble
Description
Amides are crucial in chemistry and biology, representing key functional groups in a myriad of processes. They are central to the synthesis of pharmaceuticals and industrial molecules. The transamidation of tertiary amides and the direct amidation of alkyl esters are significant reactions due to their challenging kinetic and thermodynamic aspects. Recent advancements have introduced highly chemoselective, transition-metal-free methods for these processes, enhancing the synthesis of amides under mild conditions without the need for metal catalysts (Li et al., 2019).
Synthesis Analysis
The synthesis of amides from non-activated esters and alcohols through transamidation and amidation has been revolutionized. Techniques involve direct acyl N-C and C-O bond cleavage, offering a broad scope, including late-stage modifications and drug molecule synthesis. These methods demonstrate remarkable selectivity and efficiency, providing new avenues for amide bond creation (Gunanathan et al., 2007).
Molecular Structure Analysis
Understanding the molecular structure and stability of amides, including trans-Cotinine Amide, involves examining their cis-trans isomerization. Studies on tertiary amides of bicyclic β-amino acids reveal how bridgehead substitution can control this equilibrium, influencing the amide's helical structure and its stability in various solvents (Hosoya et al., 2010).
Chemical Reactions and Properties
Amides undergo a range of chemical reactions, including transamidation and amidation, under metal-free conditions. These reactions are pivotal for the synthesis of complex molecules and demonstrate the versatility and reactivity of amides under environmentally benign conditions (Li & Szostak, 2018).
Physical Properties Analysis
The physical properties of amides, such as solubility, melting point, and molecular conformation, are influenced by their molecular structure. The control of cis-trans isomerization through structural modification profoundly affects these properties, highlighting the significance of molecular design in the synthesis and application of amides.
Chemical Properties Analysis
Amides exhibit a variety of chemical properties based on their reactivity towards acids, bases, and reductive agents. Innovative methodologies for the transamidation of tertiary amides using nitroarenes under reductive conditions showcase the chemical versatility and potential for creating novel amide structures through selective C-N bond cleavage (Cheung et al., 2018).
Applications De Recherche Scientifique
Systèmes de commutation conformationnelle
Le trans-Cotinine Amide peut être utilisé dans le développement de systèmes de commutation conformationnelle . Ces systèmes sont des molécules qui subissent un changement conformationnel spectaculaire de manière dépendante du stimulus . L'isomérisation trans-cis de l'amide est l'un des changements de structure les plus généraux dans une seule molécule . Cette propriété peut être utilisée pour créer des commutateurs conformationnels pour les peptides/protéines et des matériaux de détection .
2. Modification redox induite de l'isomérisation cis-trans de l'amide L'étude de la modification redox induite de l'isomérisation cis-trans de l'amide est une autre application du this compound . Ce processus implique la transformation du dithiol en disulfure, et vice versa . Cela peut provoquer une commutation conformationnelle de la molécule entière , ce qui peut être utile dans divers processus biochimiques.
Transamidation des amides non activés
Le this compound peut être utilisé dans la transamidation des amides non activés . La transamidation a été un sujet essentiel dans la formation de liaisons amides par rapport à la voie conventionnelle en raison de la chimiosélectivité et des produits vert . Ce processus peut être utilisé pour activer les amides non activés
Mécanisme D'action
Target of Action
Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .
Mode of Action
This compound interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .
Biochemical Pathways
This compound affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .
Orientations Futures
There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, the major metabolite of nicotine, produces diverse effects and may contribute to the effects of nicotine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .
Propriétés
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSFDDFFDPVFF-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587764 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939437-34-0 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)








![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)


![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)